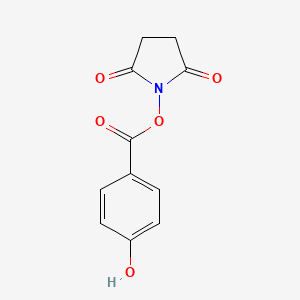
Succinimidyl-4-hydroxybenzoate
Vue d'ensemble
Description
Succinimidyl-4-hydroxybenzoate (CAS Number: 70074-31-6) is a chemical compound with a molecular weight of 235.2 . Its IUPAC name is 1-[(4-hydroxybenzoyl)oxy]-2,5-pyrrolidinedione . It is stored at temperatures between 0-8°C .
Synthesis Analysis
The synthesis of N-succinimidyl-4-[18F]fluorobenzoate, also known as [18F]SFB, a secondary labeling and imaging agent developed for imaging applications in Positron Emission Tomography (PET), has been fully optimized and automated .Molecular Structure Analysis
The molecular formula of this compound is C11H9NO5 . Its InChI code is 1S/C11H9NO5/c13-8-3-1-7(2-4-8)11(16)17-12-9(14)5-6-10(12)15/h1-4,13H,5-6H2 . The Canonical SMILES representation is C1CC(=O)N(C1=O)OC(=O)C2=CC=C(C=C2)O .Chemical Reactions Analysis
The synthesis of N-succinimidyl-4-[18F]fluorobenzoate involves a sequence of steps beginning with surface antigen targeting, internalisation, intracellular linker cleavage, drug release, and diffusion of the drug away from the targeted cell .Physical And Chemical Properties Analysis
This compound has a melting point of 175-176°C . Its molecular weight is 235.19 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 5 . Its rotatable bond count is 3 .Applications De Recherche Scientifique
Radioiodination of Proteins
Succinimidyl-4-hydroxybenzoate has been extensively used in the radioiodination of proteins, a crucial process in bioconjugate chemistry. For instance, N-Succinimidyl 4-hydroxy-3-[131I]iodobenzoate ([131I]SHIB) was synthesized from 4-hydroxybenzoic acid and used for labeling a monoclonal antibody. This method demonstrated efficient specific binding to tumor homogenates in vivo, indicating its potential for targeted tumor imaging and therapy (Vaidyanathan, Affleck, & Zalutsky, 1993).
Radiosynthesis of Labeling Agents
The synthesis of N-succinimidyl 4-guanidinomethyl-3-[*I]iodobenzoate ([*I]SGMIB), an agent useful for the radio-iodination of internalizing proteins and peptides, is another significant application. This synthesis involves the use of tin precursor and trifluoroacetic acid treatment, representing a detailed protocol in radiolabeling (Vaidyanathan & Zalutsky, 2007).
Development of Labeling Reagents for PET Imaging
This compound is instrumental in developing prosthetic groups for protein radiolabeling in positron emission tomography (PET). For example, N-Succinimidyl 3-(di-tert-butyl[18F]fluorosilyl)benzoate ([18F]SiFB) is a highly reactive group used for 18F-labeling of proteins, offering an efficient alternative to traditional methods (Kostikov et al., 2012).
Automated Synthesis for Radiopharmaceuticals
Advancements in the automated synthesis of compounds like N-succinimidyl 4-[18F]fluorobenzoate ([18F]SFB) have been facilitated by the properties of this compound. These automated methods significantly enhance the efficiency and reproducibility in producing radiopharmaceuticals, making them more accessible for clinical and research purposes (Mařı́k & Sutcliffe, 2007).
Radiolabeling for Molecular Imaging
The compound's role in radiolabeling peptides and proteins for molecular imaging applications is noteworthy. Studies have compared different fluorine-18 labeled prosthetic groups, including N-succinimidyl-4-[18F]fluorobenzoate, for their efficiency and chemoselectivity in labeling specific peptides, demonstrating its versatility and utility in molecular imaging (Kapty et al., 2011).
Orientations Futures
While specific future directions for Succinimidyl-4-hydroxybenzoate were not found in the search results, it is worth noting that 4-Hydroxybenzoic acid, a related compound, has emerged as a promising intermediate for several value-added bioproducts with potential biotechnological applications in food, cosmetics, pharmacy, fungicides, etc .
Mécanisme D'action
Target of Action
Succinimidyl-4-hydroxybenzoate (SHB) is a compound that has been used in the development of antibody-drug conjugates (ADCs), a class of therapeutics designed to specifically target cancer cells . The primary targets of SHB are proteins or enzymes that interact with 4-hydroxybenzoate (4-HB), a compound closely related to SHB . Two such enzymes are chorismate pyruvate-lyase (CPL) and 4-hydroxybenzoate octaprenyl-transferase .
Mode of Action
This interaction can lead to changes in cellular processes, potentially resulting in the death of the targeted cells .
Biochemical Pathways
The biochemical pathways affected by SHB are likely related to those involving 4-HB. In the bacterium Pseudarthrobacter phenanthrenivorans Sphe3, 4-HB is hydroxylated to form protocatechuate, which is then either cleaved or decarboxylated to form catechol . These compounds are then funneled into the TCA cycle . It is possible that SHB affects similar pathways in other organisms.
Pharmacokinetics
In the context of adcs, the pharmacokinetics of the entire conjugate, including the shb linker, are important for determining the bioavailability of the cytotoxic drug .
Result of Action
The result of SHB’s action is likely dependent on the specific context in which it is used. In the case of ADCs, the action of SHB could result in the delivery of a cytotoxic drug to a specific target cell, leading to cell death .
Action Environment
The action of SHB can be influenced by various environmental factors. For instance, the stability of SHB and its conjugates may be affected by temperature and pH . Additionally, the presence of other compounds, such as 4-HB, could potentially influence the action of SHB .
Propriétés
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 4-hydroxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO5/c13-8-3-1-7(2-4-8)11(16)17-12-9(14)5-6-10(12)15/h1-4,13H,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNYWLZQNCWMIQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)C2=CC=C(C=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[5-(6-chloro-3-pyridyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-1-[3-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B3042925.png)
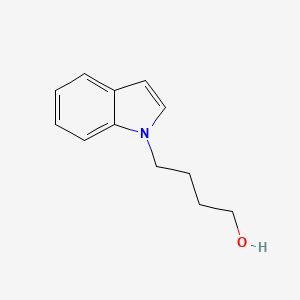
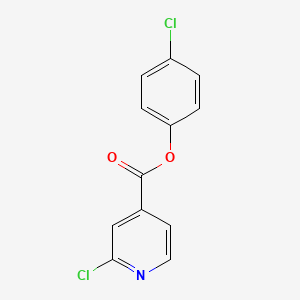
![4-Chloro-6-methyl-2-phenyl-5-[3-(trifluoromethyl)phenoxy]pyrimidine](/img/structure/B3042929.png)
![N-(2,6-dichloropyridin-3-yl)-2-[[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxo-1H-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B3042930.png)
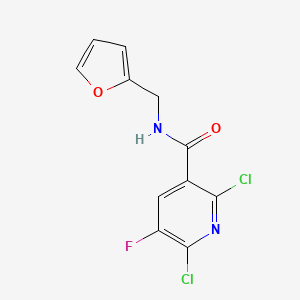
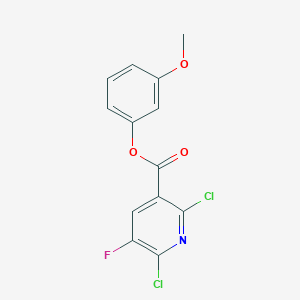
![4-[4-(1-Adamantyl)-1,3-thiazol-2-yl]benzaldehyde](/img/structure/B3042937.png)
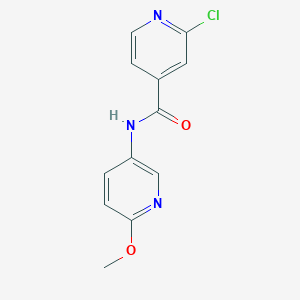
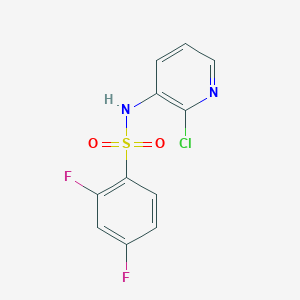
![(Z)-3-[5-nitro-2-[5-(trifluoromethyl)pyridin-2-yl]sulfanylphenyl]prop-2-enoic acid](/img/structure/B3042943.png)
![1-[[1-(2-Hydroxy-3-indol-1-ylpropyl)piperidin-4-yl]amino]-3-(4-methoxyphenoxy)propan-2-ol](/img/structure/B3042944.png)
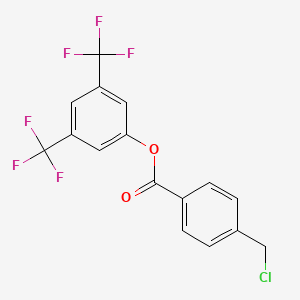
![2-[2-Nitro-4-(trifluoromethyl)phenoxy]phenyl 4-(chloromethyl)benzoate](/img/structure/B3042946.png)